2-Phenyl-1H-imidazole-4-carbaldehyde
Overview
Description
2-Phenyl-1H-imidazole-4-carbaldehyde (2-PhIC) is an organic molecule that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of certain drugs and compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Imidazole Derivatives : The compound serves as a precursor in the synthesis of complex imidazole derivatives. For example, it has been utilized in the synthesis of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, showcasing its role in generating new molecular structures with potential applications in material science and pharmacology (Banu et al., 2010).
- Copper-Catalyzed Oxidative Coupling : The oxidative coupling of amidines and α,β-unsaturated aldehydes, facilitated by copper catalysis, produces 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, emphasizing the compound's versatility in synthetic organic chemistry (Li et al., 2015).
Molecular Structure and Tautomerization
- Structural Description via NMR : The fast tautomerization of 2-phenylimidazolecarbaldehydes poses challenges in their structural analysis. However, 13C CP-MAS NMR has been identified as a powerful tool to overcome these challenges, enabling a full structural description despite the tautomerization process (Burdzhiev et al., 2020).
Green Synthesis and Catalysis
- Multicomponent Green Synthesis : The compound has been involved in green synthesis processes, such as the multicomponent synthesis of imidazole derivatives, highlighting its contribution to eco-friendly chemistry practices (Mohamed et al., 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of 2-Phenyl-1H-imidazole-4-carbaldehyde, such as imidazo[1,2-a]pyrimidine-3-carbaldehyde, have been studied for their corrosion inhibition properties on carbon steel, revealing the compound's potential in material protection applications (Ech-chihbi et al., 2017).
Photophysical Properties and Sensing
- Luminescent Properties and pH Sensors : Investigations into the luminescent and photochromic properties of derivatives synthesized from this compound have shown their applicability as photoswitch pH sensors, demonstrating the compound's utility in developing sensing technologies (Tolpygin et al., 2013).
properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFIOTRHYONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393450 | |
Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68282-47-3 | |
Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.